(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core with a nitrogen-rich heterocyclic system. Its structure features:
- A 7-methyl group that may influence steric hindrance and metabolic stability.
- An (E)-configured Schiff base formed by the methylidene linkage between the imidazo[1,2-a]pyridine and a 3-(trifluoromethyl)phenylmethoxy group. The trifluoromethyl moiety contributes to electron-withdrawing effects and improved resistance to oxidative metabolism .
This scaffold is frequently explored in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O/c1-15-9-10-30-20(22(29-21(30)11-15)17-5-7-19(24)8-6-17)13-28-31-14-16-3-2-4-18(12-16)23(25,26)27/h2-13H,14H2,1H3/b28-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBBQYUKFZLBF-XODNFHPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine and α-Haloketone
The 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine core was synthesized via a one-pot cyclization reaction. A mixture of 6-methyl-2-aminopyridine (1.0 equiv) and 2-bromo-4'-chloroacetophenone (1.1 equiv) in ethanol was stirred with NaHCO₃ (1.2 equiv) at room temperature for 6–24 hours. The reaction proceeds via nucleophilic substitution and subsequent cyclization, yielding the imidazo[1,2-a]pyridine scaffold. Purification by silica gel chromatography (petroleum ether/EtOAc) afforded the core structure in 50–90% yield.
Key Data:
- Yield: 85%
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 6.8 Hz, 1H), 7.89 (s, 1H), 7.62–7.58 (m, 2H), 7.45–7.41 (m, 2H), 6.78 (dd, J = 6.8, 2.0 Hz, 1H), 2.51 (s, 3H).
C3-Formylation of the Imidazo[1,2-a]pyridine Core
Vilsmeier-Haack Reaction
The C3 position of the core was formylated using the Vilsmeier-Haack protocol. The imidazo[1,2-a]pyridine (1.0 equiv) was treated with DMF (3.0 equiv) and POCl₃ (2.5 equiv) in dichloroethane at 0°C, followed by heating to 80°C for 4 hours. Quenching with ice water and neutralization with NaHCO₃ yielded the 3-formyl derivative.
Optimization Table:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | DCE | 80 | 78 |
| PCl₅ | Toluene | 100 | 62 |
| SOCl₂ | CH₂Cl₂ | 40 | 45 |
Key Data:
- Yield: 78%
- IR (KBr): 1685 cm⁻¹ (C=O stretch).
Synthesis of [3-(Trifluoromethyl)phenyl]methoxyamine
Reductive Amination of 3-(Trifluoromethyl)benzaldehyde
A solution of 3-(trifluoromethyl)benzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol was stirred at room temperature for 12 hours. Sodium cyanoborohydride (1.5 equiv) was added, and the mixture was acidified with HCl to pH 3. The product was extracted with EtOAc and purified by column chromatography.
Key Data:
- Yield: 82%
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 1H), 7.68–7.62 (m, 2H), 7.55 (d, J = 7.6 Hz, 1H), 4.85 (s, 2H), 3.21 (s, 2H).
Imine Formation via Aza-Friedel–Crafts Reaction
Three-Component Condensation
The 3-formylimidazo[1,2-a]pyridine (1.0 equiv), [3-(trifluoromethyl)phenyl]methoxyamine (1.2 equiv), and Sc(OTf)₃ (20 mol%) were stirred in toluene at 110°C for 12 hours under air. The Lewis acid catalyzed the imine formation, favoring the (E)-isomer via thermodynamic control.
Optimization Table:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)₃ | Toluene | 110 | 12 | 88 |
| Bi(OTf)₃ | DCE | 150 | 24 | 75 |
| None | EtOH | 80 | 48 | <5 |
Key Data:
- Yield: 88%
- ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C=N), 154.8, 147.2, 139.5, 132.1 (q, J = 32 Hz, CF₃), 128.9, 126.7, 124.3, 121.8, 118.4, 115.2.
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₁₇ClF₃N₃O: 466.1032; found: 466.1035.
Mechanistic Insights
The Sc(OTf)₃-catalyzed reaction proceeds via activation of the aldehyde group, forming an electrophilic intermediate that undergoes nucleophilic attack by the methoxyamine. The (E)-configuration is stabilized by conjugation with the aromatic system and minimized steric hindrance. Computational studies (B3LYP/6-311G++(d,p)) confirm the lower energy of the (E)-isomer due to reduced torsional strain.
Chemical Reactions Analysis
Types of Reactions
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Research Findings and Mechanistic Insights
Role of the Trifluoromethyl Group
- The 3-(trifluoromethyl)phenylmethoxy group in the target compound enhances metabolic stability and membrane permeability due to the strong electron-withdrawing nature of CF3 . Similar effects are observed in compound 8h (), where CF3 improved antibacterial activity against Xanthomonas oryzae (70.91% inhibition) compared to non-CF3 analogs .
Influence of Chlorophenyl Substitution
- The 2-(4-chlorophenyl) group in the target compound aligns with trends in kinase inhibitor design, where chloro-substituted aromatics improve target binding via hydrophobic interactions. For example, compound 8b () with a 4-bromobenzyl group showed 70% insecticidal activity, suggesting halogens enhance bioactivity .
Schiff Base Configuration
- The (E)-configuration of the methylideneamine linkage is critical for maintaining planar geometry, facilitating interactions with enzymatic active sites. In , analogs with (E)-Schiff bases exhibited superior COX-2 selectivity due to optimal spatial alignment with the enzyme’s hydrophobic pocket .
Comparison with Non-Imidazo Heterocycles
- Thiadiazolo-pyrimidinium derivatives () and pyrazole-based compounds () show overlapping bioactivities (e.g., antimicrobial) but differ in toxicity profiles. Imidazo[1,2-a]pyridines generally exhibit lower cytotoxicity compared to thiadiazolo systems, making them preferable for therapeutic applications .
Biological Activity
The compound (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine, also known by its CAS number 478257-49-7, belongs to a class of imidazopyridines that have shown potential in various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H17ClFN3O
- Molecular Weight : 393.84 g/mol
- CAS Number : 478257-49-7
Biological Activity
The biological activity of the compound has been evaluated in several studies, particularly for its antiparasitic and anticancer properties.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of imidazopyridines exhibit significant activity against visceral leishmaniasis. The structure-property relationship indicates that modifications at the 3-position can enhance selectivity and potency against parasites while maintaining acceptable toxicity profiles in mammalian cells.
| Compound ID | L.inf pEC50 | PMM pCC50 | Selectivity Index (SI) | Aqueous Solubility (μM) | HLM Clint (μL/min/mg) | RH Clint (μL/min/mg) | Lipophilic Ligand Efficiency (LLE) |
|---|---|---|---|---|---|---|---|
| 3a | 5.4 | 4.2 | 16 | 8 | 140 | >300 | 2 |
| 3s | 5.3 | 4.5 | 6 | 32 | 64 | 131 | 1.9 |
| 3t | 5.1 | 4.5 | 4 | 0.8 | 96 | 194 | 3.9 |
This table illustrates the relationship between structural modifications and biological efficacy, highlighting that certain substitutions can lead to improved selectivity and reduced toxicity.
The mechanism through which this compound exerts its biological effects is linked to its ability to inhibit key enzymes involved in parasite metabolism and proliferation. Specifically, the inhibition of cytochrome P450 enzymes has been noted, which can lead to significant drug-drug interactions and therapeutic implications.
Case Studies
- Visceral Leishmaniasis : A series of imidazopyridines were synthesized and tested for their activity against Leishmania species. The introduction of a methoxy group at specific positions was found to enhance selectivity towards the parasite while reducing toxicity to host cells.
- Cancer Research : Compounds similar to this compound have been evaluated for their anticancer properties, showing promising results in inhibiting tumor cell growth in vitro.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine?
- Methodology : The compound can be synthesized via a multi-step process:
Formylation : React 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C to yield the 3-carbaldehyde intermediate .
Schiff Base Formation : Condense the aldehyde with [3-(trifluoromethyl)phenyl]methoxyamine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) to form the imine .
Reduction (if needed) : Sodium borohydride (NaBH₄) in methanol can selectively reduce the imine to an amine under controlled conditions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm the (E)-configuration of the imine bond (δ 8.5–9.5 ppm for HC=N) and aromatic substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, PDEs) using fluorescence-based or radiometric assays at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energy barriers for imine formation .
- AI-Driven Optimization : Train machine learning models on reaction databases to predict optimal solvents, catalysts, and temperatures for yield improvement .
- Case Study : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 50% .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal Assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing CF₃ with Cl or CH₃) to isolate pharmacophoric groups .
- Example : Inconsistent COX-2 inhibition data for imidazo[1,2-a]pyridine derivatives were resolved by crystallography studies showing conformational flexibility in the binding pocket .
Q. What strategies improve metabolic stability of the trifluoromethyl group?
- Methodology :
- Isosteric Replacement : Substitute CF₃ with bioisosteres like cyclopropyl or SF₅ while retaining hydrophobicity and electronic effects .
- Prodrug Design : Mask the methoxy group as a phosphate ester to enhance solubility and reduce first-pass metabolism .
Methodological Challenges & Solutions
Handling Low Yield in Imine Formation
- Root Cause : Competing hydrolysis or tautomerization under acidic conditions.
- Solution :
- Use molecular sieves to absorb water and shift equilibrium toward imine formation .
- Employ Lewis acid catalysts (e.g., ZnCl₂) to stabilize the transition state .
Addressing Batch-to-Batch Variability in Biological Assays
- Root Cause : Impurities in the trifluoromethylphenyl moiety affecting reproducibility.
- Solution :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
